n-Cyclohexyl-n'-(4-iodophenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

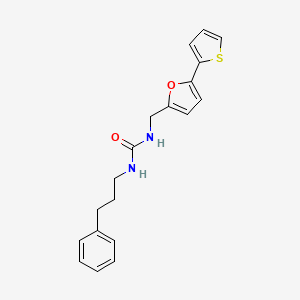

N-环己基-N’-(4-碘苯基)脲属于苯脲类化合物。 它是一种脲衍生物,其中一个氮原子上的氢被环己基取代,另一个氮原子上的氢被对碘苯基取代 .

作用机制

N-环己基-N’-(4-碘苯基)脲的作用机制涉及其与特定分子靶标的相互作用。 一个已知的靶标是双功能环氧化物水解酶 2,它是一种参与各种内源性和外源性化合物代谢的酶 . 该化合物的作用是通过与这种酶结合来介导的,导致其活性的改变,并随后产生生物学效应。

生化分析

Biochemical Properties

n-Cyclohexyl-n’-(4-iodophenyl)urea plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One notable interaction is with human soluble epoxide hydrolase (sEH), where it acts as an inhibitor . The compound binds to the active site of sEH, forming hydrogen bonds with key residues such as Tyr-381 and Tyr-465, which are crucial for its inhibitory action . This interaction highlights the compound’s potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

n-Cyclohexyl-n’-(4-iodophenyl)urea affects various cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of sEH can lead to alterations in the metabolism of epoxides and diols, which are important signaling molecules . This can result in changes in cell proliferation, apoptosis, and inflammatory responses. Studies have shown that the compound can modulate the expression of genes involved in these pathways, thereby impacting overall cell function.

Molecular Mechanism

The molecular mechanism of n-Cyclohexyl-n’-(4-iodophenyl)urea involves its binding to the active site of target enzymes, such as sEH. The compound forms hydrogen bonds with specific amino acid residues, stabilizing the enzyme-inhibitor complex and preventing the enzyme from catalyzing its substrate . This inhibition can lead to a decrease in the hydrolysis of epoxides, thereby affecting downstream signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Cyclohexyl-n’-(4-iodophenyl)urea can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, which could affect its efficacy and the reproducibility of experimental outcomes.

Dosage Effects in Animal Models

The effects of n-Cyclohexyl-n’-(4-iodophenyl)urea in animal models are dose-dependent. At lower doses, the compound effectively inhibits sEH without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve the desired biochemical effects while minimizing potential side effects.

Metabolic Pathways

n-Cyclohexyl-n’-(4-iodophenyl)urea is involved in metabolic pathways related to the hydrolysis of epoxides. By inhibiting sEH, the compound affects the conversion of epoxides to diols, thereby altering the levels of these metabolites . This can have downstream effects on various biochemical processes, including inflammation and cell signaling. The compound’s interaction with other enzymes and cofactors in these pathways further modulates its overall impact on metabolism.

Transport and Distribution

Within cells and tissues, n-Cyclohexyl-n’-(4-iodophenyl)urea is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasm and nucleus, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of n-Cyclohexyl-n’-(4-iodophenyl)urea is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like sEH . Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications. This localization is essential for its inhibitory action and its ability to modulate cellular processes at the molecular level.

准备方法

合成路线和反应条件

N-环己基-N’-(4-碘苯基)脲的合成通常涉及环己胺与4-碘苯基异氰酸酯的反应。 该反应在合适的溶剂中进行,例如二氯甲烷,在受控的温度条件下进行,以确保形成所需的产物 .

工业生产方法

文献中没有很好地记录 N-环己基-N’-(4-碘苯基)脲的工业生产方法。 一般方法将涉及扩大实验室合成方法,优化反应条件,并通过各种纯化技术确保最终产品的纯度。

化学反应分析

反应类型

N-环己基-N’-(4-碘苯基)脲可以进行各种化学反应,包括:

取代反应: 对碘苯基中的碘原子可以被其他亲核试剂取代。

氧化还原反应: 该化合物可以在特定条件下进行氧化还原反应。

常用试剂和条件

取代反应: 常用试剂包括胺、硫醇和醇盐等亲核试剂。反应通常在极性溶剂中进行,如二甲基亚砜 (DMSO) 或二甲基甲酰胺 (DMF),在升高的温度下进行。

氧化还原反应: 过氧化氢或硼氢化钠等试剂分别可用于氧化还原反应。

主要生成物

取代反应: 主要生成物是 N-环己基-N’-(4-碘苯基)脲的衍生物,其中不同的取代基取代了碘原子。

氧化还原反应: 主要生成物取决于所使用的具体条件和试剂,但通常涉及该化合物氧化态的变化。

科学研究应用

N-环己基-N’-(4-碘苯基)脲具有多种科学研究应用,包括:

化学: 用作有机合成中的试剂,以及作为更复杂分子的构建单元。

生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。

相似化合物的比较

类似化合物

N-苯基脲: 是一种更简单的类似物,没有环己基和碘苯基基团。

N-环己基-N’-苯基脲: 结构类似,但缺少碘原子。

N-环己基-N’-(4-氯苯基)脲: 结构类似,但用氯原子代替了碘原子。

独特之处

N-环己基-N’-(4-碘苯基)脲的独特之处在于同时存在环己基和对碘苯基基团,赋予其特定的化学和生物学性质。 特别是碘原子可以参与独特的取代反应,使得这种化合物在合成化学中具有价值 .

属性

IUPAC Name |

1-cyclohexyl-3-(4-iodophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTBUVAFYDVTFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2948759.png)

![8-(2,6-Dimethylmorpholin-4-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948763.png)

![10-(4-bromobenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2948772.png)

![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948775.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)

![N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2948778.png)